Selectivity for MAO-B Over MAO-A: A >10-Fold Difference
3-Amino-4-fluorobenzylamine demonstrates a clear selectivity profile for human monoamine oxidase B (MAO-B) over MAO-A. In head-to-head in vitro assays using the same Amplex Red spectrophotometric method, its IC50 for MAO-B is 8.39 µM, while its IC50 for MAO-A is reported as >100 µM [1]. This >10-fold difference in potency defines a selectivity window that is a key differentiator from non-selective benzylamine analogs.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.39 µM (MAO-B) / >100 µM (MAO-A) |
| Comparator Or Baseline | Human MAO-B vs. Human MAO-A |
| Quantified Difference | >11.9-fold lower potency for MAO-A |
| Conditions | Inhibition of recombinant human MAO enzymes; Amplex Red-based spectrophotometric analysis after 30-minute incubation. |
Why This Matters
This quantified selectivity differentiates 3-Amino-4-fluorobenzylamine from non-selective benzylamines, allowing scientists to probe MAO-B specific pathways with reduced MAO-A related background.
- [1] BindingDB Entry BDBM50117996 (CHEMBL3613264). Accessed 2026-04-23. View Source
